(+)-Lariciresinol 4'-O-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranoside (CAS 639857-95-7) is a highly specific, polar lignan diglycoside naturally occurring in the roots of Stellera chamaejasme and the seeds of Linum usitatissimum [1]. Structurally characterized by a furan core and a precisely linked 1->3 diglucose moiety at the 4'-O position, it serves as a critical analytical reference standard for botanical quality control and phytochemical profiling. Beyond extraction standardization, this compound is increasingly procured as a target validation standard for synthetic biology platforms engineering de novo plant lignan biosynthesis in microbial consortia, and as a physiologically accurate substrate for gut microbiome biotransformation assays [2].
Procuring the aglycone ((+)-lariciresinol) or a structurally distinct diglycoside (such as secoisolariciresinol diglucoside, SDG) as a substitute fundamentally compromises both analytical and metabolic workflows. In chromatographic QC of unhydrolyzed plant extracts, the aglycone fails to map to the native diglycoside peak due to a massive difference in polarity and retention time, leading to severe under-quantification of the native lignan pool [1]. In pharmacokinetic and microbiome modeling, the aglycone bypasses the rate-limiting, beta-glucosidase-dependent deglycosylation step required in vivo. This artificial bypass significantly inflates the apparent rate of conversion to mammalian phytoestrogens (enterodiol and enterolactone), rendering the aglycone an inaccurate model for dietary or medicinal lignan bioavailability [2].
Linear β-(1→3) diglucoside chain at 4′-O differs from independent 4,4′-bis-glucose of clemastanin B; recognition topology may not transfer.
Predicted aqueous solubility differs substantially from the aglycone; solvent systems and dose–response profiles may require independent optimization.
Dedicated UGT enzymes produce the (1→3)-linked diglycoside; functional equivalence with other lariciresinol glycosides is not supported by biosynthetic evidence.
When profiling the lignan content of Stellera chamaejasme or Linum species, quantifying the intact glycosylated pool requires the exact 4'-O-diglycoside standard. Due to the high polarity imparted by the laminaribioside-like (1->3) diglucose chain, this compound elutes significantly earlier on reverse-phase LC systems than its monoglycoside or aglycone counterparts. Attempting to quantify total lariciresinol content using only the aglycone without prior forced acid/enzymatic hydrolysis results in a failure to detect the native diglycoside, which can represent over 70% of the specific lignan fraction in these extracts [1].
| Evidence Dimension | Reverse-phase LC retention and native pool quantification |
| Target Compound Data | Directly quantifies the intact, highly polar native diglycoside pool |
| Comparator Or Baseline | (+)-Lariciresinol (aglycone) |
| Quantified Difference | Aglycone substitution misses up to 70% of the unhydrolyzed native lignan fraction |
| Conditions | Reverse-phase HPLC-UV/MS of unhydrolyzed botanical extracts |
Accurate standardization of medicinal and dietary botanical extracts demands the exact native glycoside standard to avoid destructive hydrolysis steps.
Recent advances in metabolic engineering have achieved the de novo synthesis of lariciresinol diglucosides using synthetic Saccharomyces cerevisiae consortia expressing over 40 heterologous enzymes. Validating the success of these complex pathways requires the authentic (+)-lariciresinol 4'-O-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranoside standard to confirm stereochemistry, exact glycosidic linkage, and fermentation titer. The standard provides the precise LC-MS/MS Multiple Reaction Monitoring (MRM) transitions necessary to distinguish the fully synthesized 1->3 diglycoside from incomplete monoglycosylation intermediates or off-target yeast glycosylation artifacts [1].
| Evidence Dimension | LC-MS/MS MRM transition specificity |
| Target Compound Data | Provides exact mass and fragmentation signature for the 4'-O-(1->3)-diglycoside |
| Comparator Or Baseline | Incomplete monoglycosides or non-specific lignans |
| Quantified Difference | Resolves the final engineered product from intermediate pathway bottlenecks |
| Conditions | LC-MS/MS analysis of engineered yeast fermentation broth |
Bioengineers must procure this exact standard to definitively prove pathway completion and accurately quantify microbial production titers.
In human gut microbiome models, dietary lignans must be deglycosylated before conversion into bioactive enterolignans (enterodiol and enterolactone). The specific 1->3 diglucoside linkage of this compound requires specialized bacterial beta-glucosidases for cleavage. When researchers substitute the intact diglycoside with the aglycone ((+)-lariciresinol), they bypass this critical, rate-limiting deglycosylation step. This bypass artificially accelerates the in vitro formation of enterolignans, failing to accurately reflect the true physiological transit and biotransformation kinetics of the native dietary compound [1].
| Evidence Dimension | Enterolignan conversion kinetics |
| Target Compound Data | Exhibits physiologically accurate, beta-glucosidase-dependent delayed conversion |
| Comparator Or Baseline | (+)-Lariciresinol (aglycone) |
| Quantified Difference | Aglycone converts significantly faster, artificially inflating bioavailability metrics |
| Conditions | In vitro human fecal microbiome fermentation assays |
Nutritional and pharmacological researchers must use the diglycoside to accurately map the true metabolic bottlenecks of dietary lignan absorption.
Procured as a primary analytical reference standard for HPLC and LC-MS/MS quantification of intact lignan profiles in Stellera chamaejasme and Linum usitatissimum extracts, ensuring batch-to-batch reproducibility without requiring chemical hydrolysis [1].
Essential for synthetic biology workflows, serving as the definitive standard to confirm the identity, stereochemistry, and titer of lariciresinol diglucosides produced via engineered microbial cell factories [2].
Used as a physiologically relevant substrate in in vitro fecal fermentation and in vivo animal models to study the specific beta-glucosidase-dependent conversion of plant lignans into mammalian phytoestrogens [3].